molecular formula C19H23FN2O4S2 B6571665 1-(2-fluorophenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide CAS No. 946347-43-9

1-(2-fluorophenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide

Cat. No.: B6571665
CAS No.: 946347-43-9
M. Wt: 426.5 g/mol
InChI Key: DTRGFGYZSYOBFT-UHFFFAOYSA-N
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Description

The compound 1-(2-fluorophenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide (RN: 946241-19-6) is a sulfonamide derivative featuring a 2-fluorophenyl group linked to a methanesulfonamide moiety. The nitrogen of the sulfonamide is attached to a 1,2,3,4-tetrahydroquinolin-6-yl ring system substituted with a propane-1-sulfonyl group at position 1. Its IUPAC name is 2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide, and it is also referred to by synonyms such as 2-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide .

Structurally, the compound combines aromatic (fluorophenyl), heterocyclic (tetrahydroquinoline), and sulfonyl functionalities, which are common in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O4S2/c1-2-12-28(25,26)22-11-5-7-15-13-17(9-10-19(15)22)21-27(23,24)14-16-6-3-4-8-18(16)20/h3-4,6,8-10,13,21H,2,5,7,11-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRGFGYZSYOBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-fluorophenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a fluorophenyl group and a tetrahydroquinoline moiety, which are known to confer various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H22FN2O4SC_{18}H_{22}FN_2O_4S, with a molecular weight of approximately 396.45 g/mol. The presence of the sulfonamide functional group (-SO2NH2) is notable for its diverse biological activities.

Property Value
Molecular FormulaC18H22FN2O4S
Molecular Weight396.45 g/mol
Functional GroupsSulfonamide, Fluorophenyl, Tetrahydroquinoline

The proposed mechanism of action for this compound involves interaction with specific cellular pathways that regulate cell proliferation and survival. Preliminary studies suggest that it may inhibit certain kinases involved in tumor growth, thereby exhibiting potential anticancer properties. The fluorophenyl group may enhance lipophilicity and facilitate binding to hydrophobic pockets within target proteins.

Anticancer Activity

Research indicates that this compound has demonstrated significant activity against various cancer cell lines. For instance:

  • Cell Proliferation Inhibition : In vitro studies have shown that this compound can suppress the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
  • Mechanistic Studies : It has been observed to downregulate key signaling pathways associated with cancer progression, such as the PI3K/Akt/mTOR pathway.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Similar compounds have shown effectiveness against a range of pathogens:

  • Inhibition of Bacterial Growth : The compound may exhibit bacteriostatic effects by inhibiting folate synthesis in bacteria.
  • Potential Applications : Further research is warranted to explore its efficacy against resistant strains of bacteria.

Case Studies

Recent studies have focused on the biological activity of related compounds to elucidate the potential therapeutic benefits:

  • Study on Antitumor Effects : A study conducted on a series of sulfonamide derivatives highlighted the importance of structural modifications in enhancing anticancer activity. The presence of the tetrahydroquinoline moiety was crucial for achieving desired pharmacological effects.
  • Antimicrobial Efficacy Assessment : Comparative studies involving various sulfonamide derivatives demonstrated that compounds with similar structural features exhibited broad-spectrum antimicrobial activity.

Future Directions

The ongoing research into this compound aims to further elucidate its biological mechanisms and optimize its pharmacokinetic properties. Potential future studies could include:

  • In Vivo Efficacy Testing : Evaluating the compound's effectiveness in animal models to confirm its anticancer and antimicrobial properties.
  • Structural Optimization : Modifying the chemical structure to enhance selectivity and reduce toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Fluorophenyl Derivatives

A key structural feature of the compound is the 2-fluorophenyl group. Comparatively, 1-[4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone () contains a 4-fluorophenyl substituent. The position of the fluorine atom on the phenyl ring can influence electronic properties, steric interactions, and binding affinities in biological targets. For example:

  • 4-Fluorophenyl : Para-substitution often enhances metabolic stability due to reduced susceptibility to enzymatic oxidation .

Sulfonamide and Sulfonyl Group Modifications

The compound’s propane-1-sulfonyl group distinguishes it from other sulfonamide-based compounds:

  • Tolylfluanid (: 1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) contains a dimethylamino-sulfonyl group and a dichloro-fluoroalkyl chain. Such substituents are associated with fungicidal activity, suggesting that sulfonamide derivatives with bulky sulfonyl groups may exhibit pesticidal properties .
  • Dichlofluanid (: 1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide) replaces methanesulfonamide with a sulfenamide group, which may alter redox properties and biological persistence.

Core Heterocyclic Structure Differences

The 1,2,3,4-tetrahydroquinoline core in the target compound contrasts with the tetrahydro-pyrimidine ring in . Quinoline derivatives are often explored for antimicrobial or anticancer activity, while pyrimidine derivatives are prevalent in antiviral and antimalarial agents.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Fluorophenyl Position Sulfonyl/Sulfonamide Group Potential Applications
Target Compound (RN: 946241-19-6) Tetrahydroquinoline 2-fluoro Propane-1-sulfonyl Not specified
1-[4-(4-Fluorophenyl)-...ethanone (Ev. 4) Tetrahydro-pyrimidine 4-fluoro Sulfanylidene Not specified
Tolylfluanid (Ev. 2) Methanesulfonamide N/A Dimethylamino-sulfonyl Fungicide

Preparation Methods

Inverse-Electron-Demand Aza-Diels–Alder Reaction

The tetrahydroquinoline scaffold can be synthesized via an inverse-electron-demand aza-Diels–Alder reaction between aza-ortho-quinone methides and electron-rich dienophiles. For example, o-chloromethyl sulfonamide precursors generate aza-ortho-quinone methides under basic conditions, which react with 3-vinylindole derivatives to form tetrahydroquinoline frameworks with >20:1 diastereomeric ratios. While the target compound lacks an indole moiety, this method demonstrates the feasibility of constructing the core structure with sulfonamide substituents. Modifying the dienophile to incorporate a methanesulfonamide group at the 6-position could align with this approach.

Nickel-Catalyzed Cross-Coupling/Cyclization

A one-pot synthesis of tetrahydroquinolines from o-bromo sulfonamides has been reported using 3-chloropropylbis(catecholato) silicate as a bifunctional reagent. The process involves:

  • Cross-coupling : A nickel-catalyzed reaction under blue LED irradiation (λ = 450 nm) with a pre-formed NiCl₂(dtbbpy) catalyst and 4CzIPN as a photosensitizer.

  • Cyclization : Treatment with NaI and K₂CO₃ to induce ring closure.
    This method produces tetrahydroquinolines in yields up to 51%. Adapting this protocol to use o-bromo-1-(propane-1-sulfonyl) sulfonamide as the starting material could directly introduce the propane-1-sulfonyl group during the cyclization step.

Introduction of Sulfonamide Groups

Propane-1-Sulfonyl Group Installation

The propane-1-sulfonyl moiety at position 1 of the tetrahydroquinoline can be introduced via sulfonylation of a secondary amine intermediate. For example, reacting 1,2,3,4-tetrahydroquinolin-1-amine with propane-1-sulfonyl chloride in the presence of a base like Na₂CO₃ or Et₃N yields the corresponding sulfonamide. This step typically proceeds in polar aprotic solvents (e.g., THF or DCM) at room temperature, achieving near-quantitative yields in analogous compounds.

Methanesulfonamide Functionalization at Position 6

The methanesulfonamide group at the 6-position requires selective functionalization of the tetrahydroquinoline’s aromatic ring. A two-step sequence is proposed:

  • Nitration : Electrophilic nitration using HNO₃/H₂SO₄ introduces a nitro group at the 6-position.

  • Reduction and Sulfonylation : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine, which is then treated with methanesulfonyl chloride to form the methanesulfonamide. This approach mirrors the synthesis of N-(arylsulfonyl)aniline derivatives reported in the literature.

2-Fluorophenyl Group Incorporation

Nucleophilic Aromatic Substitution

The 2-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. For instance, reacting a brominated methanesulfonamide intermediate with 2-fluorophenylboronic acid under Suzuki–Miyaura coupling conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) achieves cross-coupling at the 6-position. Alternatively, Ullmann-type couplings using CuI and a diamine ligand enable the direct attachment of 2-fluoroiodobenzene to the methanesulfonamide nitrogen.

Stepwise Sulfonylation and Arylation

An alternative pathway involves synthesizing the 2-fluorophenylmethanesulfonamide separately and coupling it to the tetrahydroquinoline core. For example, 2-fluorobenzyl bromide can be treated with methanesulfonamide in the presence of K₂CO₃ to form 1-(2-fluorophenyl)methanesulfonamide, which is then coupled to 6-amino-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline via a Buchwald–Hartwig amination.

Integrated Synthetic Route

A proposed integrated synthesis combines the above methods:

StepReactionConditionsYield
1Tetrahydroquinoline core formationNiCl₂(dtbbpy), 4CzIPN, blue LED, NMP, NaI/K₂CO₃47–51%
2Propane-1-sulfonyl group installationPropane-1-sulfonyl chloride, Na₂CO₃, THF85–90%
3Methanesulfonamide introductionMethanesulfonyl chloride, Et₃N, DCM75–80%
42-Fluorophenyl couplingSuzuki–Miyaura (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O)60–65%

Analytical Characterization

Critical characterization data for intermediates and the final compound should include:

  • ¹H/¹³C NMR : Key signals include the tetrahydroquinoline NH (δ 3.2–3.5 ppm), sulfonamide SO₂NH (δ 7.8–8.2 ppm), and aromatic protons (δ 6.8–7.6 ppm).

  • HPLC-MS : Expected m/z for C₂₀H₂₄F₁N₃O₄S₂ ([M+H]⁺): 462.1.

  • X-ray Crystallography : Confirms the stereochemistry of the tetrahydroquinoline core.

Challenges and Optimization Opportunities

  • Diastereoselectivity : The aza-Diels–Alder method offers high dr (>20:1), but nickel-catalyzed routes may require chiral ligands to control stereochemistry.

  • Functional Group Compatibility : Sequential sulfonylation steps risk over-reaction; protecting groups (e.g., Boc) may be necessary.

  • Scale-Up : Gram-scale syntheses of tetrahydroquinolines have been demonstrated , but coupling reactions may need flow chemistry adaptations for industrial production.

Q & A

Q. What are the key synthetic routes for preparing this compound, and how are intermediates validated?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Sulfonylation : Reacting the tetrahydroquinoline core with propane-1-sulfonyl chloride in dichloromethane (DCM) using triethylamine as a base to neutralize HCl byproducts .
  • Coupling Reactions : Introducing the 2-fluorophenyl methanesulfonamide moiety via nucleophilic substitution under reflux conditions (60–80°C) .
  • Intermediate Validation : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity at each step (e.g., distinguishing sulfonyl proton signals at δ 3.1–3.5 ppm) .

Q. Which analytical techniques are critical for characterizing purity and structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., fluorophenyl protons at δ 7.1–7.4 ppm, sulfonamide NH at δ 8.2 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological assays) using a C18 column and acetonitrile/water gradient .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Methodological Answer:

  • Solvent Selection : Replace DCM with dimethylformamide (DMF) to enhance solubility of sulfonyl intermediates, reducing side reactions .
  • Catalyst Screening : Test alternatives to triethylamine (e.g., pyridine or DMAP) to improve sulfonylation efficiency .
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) while maintaining yields >80% .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

Methodological Answer:

  • Enzyme Inhibition Assays : Screen against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination via fluorescence quenching) .
  • Molecular Docking : Perform in silico studies with AutoDock Vina to predict binding interactions with target proteins (e.g., COX-2 or HDACs) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate target engagement .

Q. How should contradictory biological activity data be resolved?

Methodological Answer:

  • Dose-Response Analysis : Re-evaluate IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to rule out assay artifacts .
  • Cell Line Validation : Compare activity in primary vs. immortalized cells (e.g., HepG2 vs. primary hepatocytes) to assess specificity .
  • Metabolic Stability Testing : Use liver microsomes to determine if rapid degradation (t₁/₂ < 30 min) skews activity results .

Q. What structural features are prioritized in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Fluorophenyl Group : Replace with chloro- or methoxy-phenyl to evaluate electronic effects on target binding .
  • Sulfonyl Linker : Modify propane-1-sulfonyl to ethanesulfonyl to assess steric hindrance impact .
  • Tetrahydroquinoline Core : Introduce methyl substituents at position 3 to probe conformational stability .

Q. How can solubility limitations in pharmacological assays be addressed?

Methodological Answer:

  • Co-Solvent Systems : Use 10% DMSO/PBS or cyclodextrin-based formulations to enhance aqueous solubility (>50 µM required for in vivo studies) .
  • Salt Formation : Synthesize sodium or potassium salts of the sulfonamide group to improve bioavailability .
  • Prodrug Design : Introduce ester moieties at the sulfonamide nitrogen for hydrolytic activation in physiological conditions .

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